
5/6 Tet-fam-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5/6 Tet-fam-OH is a fluorescent dye commonly used in various scientific research applications. It is known for its ability to label biomolecules, making it a valuable tool in fields such as molecular biology, biochemistry, and medical diagnostics. The compound has a molecular formula of C₃₇H₃₇Cl₄NO₉ and a molecular weight of 781.50 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5/6 Tet-fam-OH typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorescein derivatives.
Reaction Conditions: The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as triethylamine (TEA).
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, and employing large-scale reactors and purification systems such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5/6 Tet-fam-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can modify the functional groups attached to the fluorescein core.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and bases such as sodium hydroxide (NaOH) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield modified fluorescein derivatives with altered fluorescence, while substitution reactions can produce a variety of labeled biomolecules.
Scientific Research Applications
5/6 Tet-fam-OH is widely used in scientific research due to its fluorescent properties. Some key applications include:
Molecular Biology: Used for labeling nucleic acids and proteins, facilitating studies on gene expression and protein interactions.
Biochemistry: Employed in enzyme assays and other biochemical analyses to track molecular changes.
Medical Diagnostics: Utilized in diagnostic assays, including fluorescence in situ hybridization (FISH) and flow cytometry, to detect specific biomolecules.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Mechanism of Action
The mechanism by which 5/6 Tet-fam-OH exerts its effects is primarily based on its ability to fluoresce. When exposed to light of a specific wavelength, the compound absorbs the energy and re-emits it as light of a different wavelength. This fluorescence can be detected and measured, allowing researchers to track the presence and quantity of labeled molecules. The molecular targets and pathways involved include interactions with nucleic acids, proteins, and other biomolecules, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: A widely used fluorescent dye with similar properties but different functional groups.
Rhodamine: Another fluorescent dye with distinct spectral properties.
Cy3 and Cy5: Fluorescent dyes used in similar applications but with different excitation and emission wavelengths.
Uniqueness
5/6 Tet-fam-OH is unique due to its specific fluorescence characteristics, which make it particularly suitable for certain applications where other dyes may not perform as well. Its ability to label a wide range of biomolecules and its compatibility with various detection methods further enhance its utility in scientific research.
Properties
CAS No. |
2007920-60-5 |
|---|---|
Molecular Formula |
C37H37Cl4NO9 |
Molecular Weight |
781.5 g/mol |
IUPAC Name |
[2',4,7,7'-tetrachloro-6'-(2,2-dimethylpropanoyloxy)-6-(6-hydroxyhexylcarbamoyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C37H37Cl4NO9/c1-35(2,3)33(46)49-26-16-24-19(14-21(26)38)37(20-15-22(39)27(17-25(20)48-24)50-34(47)36(4,5)6)29-28(32(45)51-37)23(40)13-18(30(29)41)31(44)42-11-9-7-8-10-12-43/h13-17,43H,7-12H2,1-6H3,(H,42,44) |
InChI Key |
QABCEGBFUSZXFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C(=CC(=C5C(=O)O4)Cl)C(=O)NCCCCCCO)Cl)Cl)OC(=O)C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


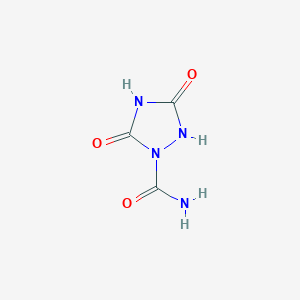


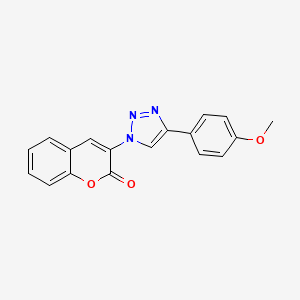
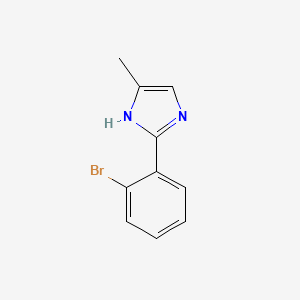
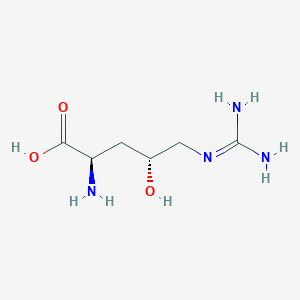
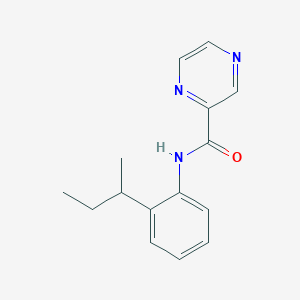
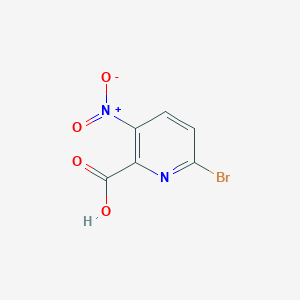
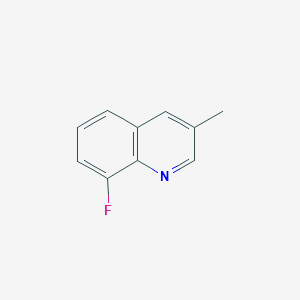
![1,3,5,7,9,11,13,15-Octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B13125073.png)
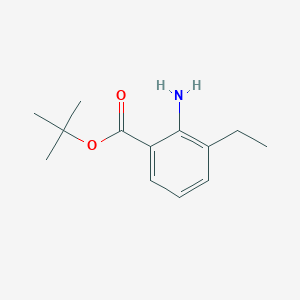
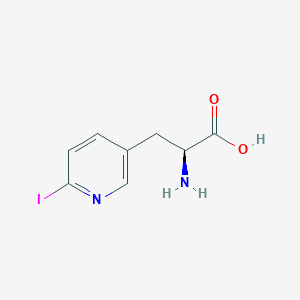
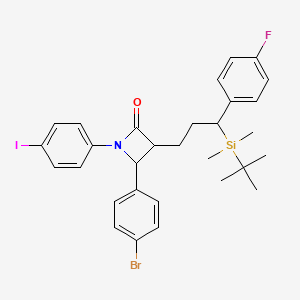
![10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one](/img/structure/B13125096.png)
